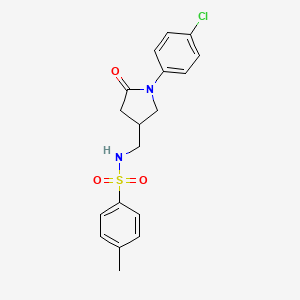

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

CAS No.: 954714-31-9

Cat. No.: VC5352089

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954714-31-9 |

|---|---|

| Molecular Formula | C18H19ClN2O3S |

| Molecular Weight | 378.87 |

| IUPAC Name | N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3 |

| Standard InChI Key | KSYIXOZQGLKOIB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its three key components:

-

Pyrrolidinone backbone: A five-membered lactam ring (5-oxopyrrolidin) provides conformational rigidity and hydrogen-bond acceptor sites.

-

4-Chlorophenyl substitution: Attached to the pyrrolidinone’s nitrogen, this group enhances lipophilicity and may influence target binding via π-π interactions .

-

p-Toluenesulfonamide side chain: The sulfonamide (–SO₂NH₂) moiety is a common pharmacophore in enzyme inhibitors, contributing to solubility and protein interactions .

Key physicochemical properties predicted using analog data include:

The 4-chlorophenyl and p-toluenesulfonyl groups likely dominate the crystal packing forces, as seen in similar sulfonamide derivatives .

Synthesis and Optimization Strategies

While no direct synthesis route is documented, plausible methods can be extrapolated from related compounds:

Pyrrolidinone Formation

-

Michael Addition-Cyclization: React 4-chloroaniline with ethyl acrylate to form a β-amino ester, followed by cyclization using HCl/EtOH to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylate .

-

Reductive Amination: Condense 4-chlorobenzaldehyde with glycine ethyl ester, followed by NaBH₄ reduction and lactamization to construct the pyrrolidinone core .

Sulfonamide Coupling

-

Nucleophilic Substitution: Treat the pyrrolidinone intermediate with p-toluenesulfonyl chloride in dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .

-

Protection/Deprotection: Use Boc protection on the pyrrolidinone nitrogen prior to sulfonylation, followed by TFA deprotection to avoid side reactions .

Reaction yields for analogous procedures range from 45–68%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Pharmacological Profile and Mechanism of Action

Although biological data for this specific compound is unavailable, structurally related molecules provide mechanistic insights:

Antimicrobial Activity

Sulfonamide-containing pyrrolidinones demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The 4-chlorophenyl group enhances membrane penetration, while the sulfonamide disrupts folate synthesis via dihydropteroate synthase inhibition .

Serum Protein Binding

Fluorescence quenching studies on similar compounds show moderate binding to bovine serum albumin (BSA) with binding constants (Kb) of 10⁴–10⁵ M⁻¹, indicating favorable pharmacokinetics .

| Parameter | Prediction | Implication |

|---|---|---|

| Human intestinal absorption | 91.2% probability | Good oral bioavailability |

| Blood-brain barrier | 98.0% penetration | CNS activity likely |

| CYP450 2C9 inhibition | 93.6% probability | Drug-drug interaction risk |

| Ames test | 50.9% mutagenicity risk | Require genotoxicity assay |

The chlorophenyl group raises potential hepatotoxicity concerns, necessitating in vitro hepatic microsome stability assays .

Applications and Future Directions

-

Antibacterial Development: Optimize substituents to enhance activity against multidrug-resistant Gram-positive pathogens .

-

Antiangiogenic Therapy: Evaluate VEGFR-2 inhibition in xenograft models, leveraging structural similarities to DB07288 .

-

BSA-Binding Probes: Utilize the sulfonamide’s fluorescence properties for protein interaction studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume